molecular formula C6H10O B1653288 3,4-Pentadien-1-ol, 3-methyl- CAS No. 18022-52-1

3,4-Pentadien-1-ol, 3-methyl-

Cat. No.: B1653288
CAS No.: 18022-52-1
M. Wt: 98.14 g/mol
InChI Key: XLMRLFMXLDXWTI-UHFFFAOYSA-N
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Description

Significance of Allenols as Advanced Organic Synthons in Contemporary Organic Chemistry

Allenols, such as 3,4-Pentadien-1-ol, 3-methyl-, are considered advanced organic synthons due to their multifunctional nature. acs.orgresearchgate.net The presence of both an allene (B1206475) and a hydroxyl group within the same molecule allows for a diverse range of chemical transformations. nih.govacs.org This versatility makes them crucial intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.net The strategic placement of the hydroxyl group in relation to the allene moiety can influence the stereochemical outcome of reactions, offering a pathway to chiral molecules. researchgate.net

Unique Reactivity Profile of Allenols: Synergistic Functional Group Interactions

The reactivity of allenols is a direct result of the interplay between the allene and hydroxyl functional groups. nih.govacs.org This synergistic relationship allows allenols to act as both nucleophiles and electrophiles. nih.gov The hydroxyl group can act as a directing group in metal-catalyzed reactions, influencing the regioselectivity and stereoselectivity of the transformation. acs.org Furthermore, the allene itself can undergo a variety of reactions, including cycloadditions, rearrangements, and additions. nih.govsioc-journal.cn The specific reactivity can be tuned by the substitution pattern on the allene and the position of the hydroxyl group. acs.org

Historical Context and Evolution of Allene Chemistry in Complex Molecule Construction

Initially, allenes were regarded as mere chemical oddities with limited synthetic utility. wikipedia.orgscripps.edu The first synthesis of an allene, glutinic acid, was reported in 1887. wikipedia.orgscripps.edu However, it wasn't until the 1950s that the synthetic potential of allenes began to be recognized. wikipedia.org The development of new synthetic methods and a deeper understanding of their electronic structure and reactivity have since propelled allenes to the forefront of organic chemistry. nih.govwikipedia.org Today, over 150 natural products containing an allene or cumulene fragment have been identified, highlighting their importance in nature and as synthetic targets. wikipedia.org

Chemical and Physical Properties of 3,4-Pentadien-1-ol, 3-methyl-

The specific properties of 3,4-Pentadien-1-ol, 3-methyl- are detailed in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS Number 18022-52-1

Detailed physical properties for similar allenic and dienic alcohols are available and provide context for the expected characteristics of 3,4-Pentadien-1-ol, 3-methyl-. For instance, 3,4-Pentadien-1-ol has a density of 0.894 g/mL at 25 °C and a refractive index of n20/D 1.476. sigmaaldrich.com 3-Methylpenta-1,4-diene-3-ol has a calculated normal boiling point of 418.99 K. chemeo.com

Spectroscopic Data of 3,4-Pentadien-1-ol, 3-methyl-

Infrared (IR) Spectroscopy: Allenes typically show a characteristic antisymmetric stretching vibration in the range of 1950-1960 cm⁻¹. scripps.edu The hydroxyl group will exhibit a broad absorption in the region of 3200-3600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The allenic protons are expected to resonate in the region of δ = 4.4-4.9 ppm. scripps.edu The protons of the CH₂OH group would appear further downfield.

¹³C NMR: The central carbon of the allene (C=C=C) is highly deshielded and appears in the δ = 200-220 ppm region, while the terminal allenic carbons (C=C=C) resonate between δ = 73-120 ppm. scripps.edu

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve loss of water and cleavage of the carbon chain. For example, the GC-MS of 3-Methyl-2,4-pentadien-1-ol shows top peaks at m/z 41, 69, 55, 39, and 28. nih.gov

Synthesis of 3,4-Pentadien-1-ol, 3-methyl-

The synthesis of allenols like 3,4-Pentadien-1-ol, 3-methyl- can be achieved through several established methods in organic chemistry. nih.govacs.org Common strategies include:

From Propargylic Alcohols: One of the most classical methods involves the homologation of propargylic alcohols. nih.gov

Addition of Propargyl Bromides to Aldehydes: This represents another traditional route to allenols. nih.gov

Aldol-type Addition to Carbonyl Compounds: Activated allenes can be used as starting materials in additions to carbonyl compounds. nih.govacs.org

Modern Catalytic Methods: More recent approaches utilize transition metal catalysis to achieve the synthesis of enantioenriched allenols. acs.org For example, the Crabbé–Ma allene synthesis involves the reaction of terminal alkynes with formaldehyde (B43269) and copper(I) bromide. wikiwand.com

Reactions of 3,4-Pentadien-1-ol, 3-methyl-

The dual functionality of 3,4-Pentadien-1-ol, 3-methyl- allows it to participate in a wide array of chemical reactions. acs.orgsioc-journal.cn These can be broadly categorized based on which part of the molecule is involved:

Reactions involving the Hydroxyl Group: The hydroxyl group can act as a leaving group in elimination, substitution, and rearrangement reactions. acs.org It can also participate as a nucleophile in annulation reactions. acs.org

Reactions involving the Allene Moiety: The allene can undergo various transformations, including:

Transition metal-catalyzed cycloisomerization reactions. sioc-journal.cn

Palladium-catalyzed coupling reactions. sioc-journal.cn

Electrophilic addition reactions. sioc-journal.cn

Cycloaddition reactions. sioc-journal.cn

Radical reactions. sioc-journal.cnresearchgate.net

Combined Reactivity: In many cases, both the hydroxyl group and the allene participate in the reaction, often with the hydroxyl group directing or assisting the transformation of the allene. acs.org This can lead to the formation of cyclic ethers like furans and pyrans. acs.org The Nazarov cyclization of 1,4-pentadien-3-ols is a powerful method for constructing cyclopentenone rings and has been extended to the synthesis of complex heterocyclic systems. escholarship.org

Properties

InChI

InChI=1S/C6H10O/c1-3-6(2)4-5-7/h7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMRLFMXLDXWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485269
Record name 3,4-Pentadien-1-ol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18022-52-1
Record name 3,4-Pentadien-1-ol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Pentadien 1 Ol, 3 Methyl and Substituted Allenols

Strategies for Racemic 3,4-Pentadien-1-ol, 3-methyl- and Structural Analogs

Classical approaches to racemic allenols typically involve the manipulation of alkyne precursors. nih.govacs.org These methods focus on carbon-carbon bond formation to construct the characteristic allenic alcohol framework.

One of the most established methods for synthesizing racemic allenols involves the homologation of propargylic alcohols. nih.govacs.org This strategy extends the carbon chain of a starting propargylic alcohol, typically by one or more carbon atoms, while simultaneously rearranging the triple bond to form the allene (B1206475) structure. The reaction often proceeds through intermediates that facilitate the 1,3-transposition of the hydroxyl group. For instance, acid-catalyzed reactions of propargylic alcohols can lead to the formation of allenyl derivatives. rsc.org This approach is fundamental in its ability to convert simpler, readily available alkynols into the more complex allenol structure.

The addition of organometallic reagents derived from propargyl bromides to aldehydes is a common and versatile method for preparing both allenyl and propargyl alcohols. nih.govacs.orgd-nb.info A significant challenge in this methodology is controlling the regioselectivity, as the propargyl/allenyl organometallic intermediate is an ambident nucleophile. semanticscholar.org This can lead to a mixture of the desired α-allenol and the isomeric homopropargyl alcohol. d-nb.info

The choice of metal mediator and reaction conditions plays a crucial role in determining the product distribution. acs.org For example, indium-mediated reactions of simple propargyl bromide with aldehydes tend to favor the formation of the homopropargyl alcohol. acs.org Conversely, reactions involving terminal-substituted propargyl bromides with aldehydes, when mediated by indium, show high regioselectivity for the allenylation products. acs.org A combination of a copper catalyst and manganese powder has been shown to be a novel and effective system for selectively preparing homopropargyl alcohols or allenyl alcohols, depending on the substitution of the starting propargyl bromide. d-nb.info

Metal MediatorSubstratePredominant ProductReference
Indium (In)Simple Propargyl Bromide + AldehydeHomopropargyl Alcohol acs.org
Tin (Sn)Simple Propargyl Bromide + AldehydeHomopropargyl Alcohol (lower selectivity than In) acs.org
Zinc (Zn)Simple Propargyl Bromide + AldehydeMixture of Products (low selectivity) acs.org
Cadmium (Cd)Simple Propargyl Bromide + AldehydeMixture of Products (low selectivity) acs.org
Indium (In)Terminal-Substituted Propargyl Bromide + AldehydeAllenyl Alcohol acs.org
Copper/Manganese (Cu/Mn)1-bromo-2-pentyne + AldehydeAllenyl Alcohol d-nb.info

Aldol-type reactions represent another key strategy for the synthesis of allenols. nih.gov In this approach, an enolate or an equivalent nucleophile attacks a carbonyl compound to form a β-hydroxy carbonyl product. wikipedia.orgpressbooks.pub For the synthesis of allenols, activated allenes, such as allenoates, are often used as the nucleophilic component. nih.govacs.org The reaction involves the addition of the allene nucleophile to an aldehyde or ketone. nih.gov

The scope of direct allene additions can be limited, often requiring activated substrates like allenoates. acs.org For instance, gold(III) salts have been reported to effectively promote the aldol-type addition of allenic esters onto isatin, yielding tri- and tetra-substituted allenols. nih.gov This method capitalizes on the inherent reactivity of the allene structure when appropriately substituted with activating groups.

The Barbier reaction provides a convenient one-pot method for the synthesis of alcohols. It involves the in-situ formation of an organometallic reagent from a halide and a metal in the presence of a carbonyl compound. alfa-chemistry.com This approach avoids the separate preparation of the organometallic reagent, which can be sensitive to air and moisture. chemrxiv.org

For the synthesis of α-allenols, Barbier-type reactions typically employ propargyl halides, a metal mediator, and a carbonyl compound. acs.org Metals such as zinc, indium, tin, and manganese are commonly used. semanticscholar.orgalfa-chemistry.comorganic-chemistry.org For example, a mechanochemical zinc-mediated Barbier-type reaction using ball-milling has been developed for the allylation and propargylation of carbonyl compounds, offering a sustainable approach with minimal solvent use. organic-chemistry.org Similarly, indium-mediated Barbier–Grignard-type reactions using propargyl bromide have been performed in water, highlighting the versatility of this method. semanticscholar.org

Enantioselective Synthesis and Chirality Transfer Processes in Allenol Generation

Achieving stereocontrol in the synthesis of allenols is a significant objective, leading to the development of asymmetric methods that can generate enantioenriched products. These strategies often rely on chirality transfer from a chiral starting material or the use of a chiral catalyst or auxiliary.

The acs.orgacs.org-Wittig rearrangement is a powerful and highly stereoselective pericyclic reaction that transforms allylic and propargylic ethers into homoallylic and allenic alcohols, respectively. acs.orgnih.govwikipedia.org The reaction proceeds through a concerted, five-membered cyclic transition state, which allows for efficient transfer of chirality. wikipedia.orgorganic-chemistry.org

For the synthesis of asymmetric α-allenols, this rearrangement is typically induced by treating a propargylic ether with a strong base at low temperatures. wikipedia.org The stereochemical outcome is highly dependent on the stereochemistry of the starting material and the geometry of the transition state. A notable strategy involves the use of a remote chiral sulfoxide (B87167) group within the propargylic ether substrate. acs.orgacs.org This sulfoxide acts as a chiral inductor, directing the stereochemical course of the rearrangement to produce α-allenols with high enantioselectivity. acs.orgacs.orgnih.gov While powerful, the scope of the acs.orgacs.org-Wittig rearrangement of propargyl ethers can have limitations; for example, terminal alkynyl groups can be deprotonated by the strong base required for the reaction. organic-chemistry.org

Reaction TypeKey FeatureProductReference
acs.orgacs.org-Wittig RearrangementConcerted, pericyclic processAllenic Alcohols wikipedia.orgorganic-chemistry.org
Asymmetric acs.orgacs.org-Wittig RearrangementUse of a chiral sulfoxide as an internal chiral inductorEnantioenriched α-Allenols acs.orgacs.orgnih.gov

Methodologies for Enantioenriched Allenols through Asymmetric Induction

The synthesis of enantioenriched allenols, which possess axial chirality and potentially a stereogenic center, is a key focus in asymmetric synthesis. The primary approaches to achieve this can be categorized into three main groups: the use of enantioenriched starting materials for chirality transfer, asymmetric synthesis employing enantiopure catalysts, and the kinetic resolution of racemic allenols. nih.govacs.org

Asymmetric synthesis using enantiopure catalysts has emerged as an increasingly popular strategy, as it often provides more economical synthetic routes by avoiding the large-scale preparation of optically pure starting materials and allowing for catalyst recycling. acs.org This can be further divided into metal catalysis with enantiopure ligands and the use of enantiopure organocatalysts. nih.govacs.org

In the realm of metal catalysis, copper salts combined with chiral ligands have proven effective. For instance, the alkynylogous aldol (B89426) reaction of propargylic carboxylates with aromatic aldehydes, catalyzed by copper and the chiral ligand (R)-DTBM-SEGPHOS, yields 2,3-allenols with high stereoselectivity. nih.gov Interestingly, when using aliphatic aldehydes, a different chiral ligand, (R,R)-Ph-BPE, provides better stereoselectivities and results in the opposite central enantioselectivity. nih.gov Another approach involves the use of a chiral N,N-dioxide as a chirality transfer agent, which facilitates the synthesis of tri- and tetra-substituted allenols in good to excellent yields and with good enantioselectivities. nih.gov

Palladium catalysis in conjunction with enantiopure phosphine (B1218219) ligands has also been utilized. In one method, racemic allenes are transformed into enantioenriched β-allenols through the reaction of 1,3-dioxaboroles, formed from the condensation of boronic acids with α-hydroxycarbonyls. nih.gov

Metal-Catalyzed Approaches to 3,4-Pentadien-1-ol, 3-methyl- and Derivatives

Metal-catalyzed reactions offer efficient and versatile routes to substituted allenols. Iron and indium-mediated methodologies have been particularly successful in this regard.

A prompt and efficient method for the synthesis of substituted α-allenols involves the iron-catalyzed cross-coupling reaction of propargyl carboxylates with Grignard reagents. nih.govacs.orgnih.gov This approach is notable for its use of a nontoxic and cost-effective iron catalyst, typically iron(III) acetylacetonate (B107027) (Fe(acac)₃). nih.govacs.orgnih.govresearchgate.net

The reaction conditions are generally mild, taking place at -20 °C, with short reaction times of about 15 minutes. nih.govacs.orgnih.gov Furthermore, the catalyst loading is low, typically ranging from 1 to 5 mol %. nih.govacs.orgnih.gov This method demonstrates good functional group tolerance and is scalable to the gram-scale. nih.govacs.orgnih.gov The propargyl substrates are readily accessible, adding to the practical utility of this synthesis. nih.govacs.orgnih.gov The reaction proceeds via an Sₙ2' substitution mechanism. A variety of Grignard reagents can be employed, and the methodology has been successfully applied to the functionalization of complex molecules like steroids. nih.govacs.org

Table 1: Examples of Iron-Catalyzed Synthesis of α-Allenols

Substrate (Propargyl Carboxylate)Grignard Reagent (R⁴MgX)Product (α-Allenol)Yield (%)
1-phenylprop-2-yn-1-yl acetateMethylmagnesium bromide1-phenylbuta-2,3-dien-1-ol85
1-cyclohexylprop-2-yn-1-yl acetateEthylmagnesium bromide1-cyclohexylpenta-2,3-dien-1-ol82
1-(thiophen-2-yl)prop-2-yn-1-yl acetatePhenylmagnesium bromide1-phenyl-1-(thiophen-2-yl)propa-1,2-diene78

An efficient synthetic route to tri- and tetra-substituted allenes, which can be precursors to or derivatives of allenols, involves the reaction of allylindium reagents with tertiary propargyl alcohols. acs.orgorganic-chemistry.org In this method, the allylindium reagents are generated in situ from indium metal and various allyl bromides. acs.orgorganic-chemistry.org

The reaction of these in situ generated reagents with tertiary propargyl alcohols, such as 2-phenyl-3-butyn-2-ol (B89498), proceeds to give multisubstituted allenes in good yields. amazonaws.com For example, the reaction of 2-phenyl-3-butyn-2-ol with the allylindium reagent derived from allyl bromide yields 2-phenyl-hepta-2,3,6-triene in 87% yield. amazonaws.com The process is carried out under mild conditions, typically stirring at room temperature or slightly elevated temperatures (e.g., 35 °C) in a solvent like THF. amazonaws.com

Table 2: Synthesis of Multisubstituted Allenes using Allylindium Reagents

Tertiary Propargyl AlcoholAllyl Bromide DerivativeProductYield (%)
2-phenyl-3-butyn-2-olAllyl bromide2-phenyl-hepta-2,3,6-triene87
2-phenyl-3-butyn-2-ol3-bromo-2-methyl-propene5-methyl-2-phenyl-hepta-2,3,6-triene83
3-methyl-1-phenyl-1-pentyn-3-olAllyl bromide3-methyl-1-phenyl-1,2,5-hexatriene80

Multicomponent Reaction Strategies Towards Allenol Architectures

Multicomponent reactions (MCRs) provide a powerful tool for the synthesis of complex and highly substituted molecules, such as allenols, in a single step from three or more reactants. acs.orgnih.gov This approach is highly efficient and atom-economical. nih.gov

One notable example is a metal-free, three-component process for the synthesis of β-allenol derivatives, specifically allenyl aminoalcohols. nih.govacs.org This reaction utilizes allenyl boronic acids, amines, and hydroxyaldehydes. nih.govacs.org The regioselectivity of this reaction, leading to either allenylation or propargylation, is dependent on the choice of amine. Secondary aliphatic amines tend to selectively produce the desired allenols. nih.govacs.org

Another multicomponent strategy involves the reaction of alkynyl trifluoroborate salts, hydroxyaldehydes, and sulfonylhydrazines. nih.govacs.org This method proceeds through the in situ decomposition of an intermediate propargyl diazine, which then yields the allenol as the sole product in what is described as a traceless Petasis-type process. nih.govacs.org

Reactivity and Mechanistic Investigations of 3,4 Pentadien 1 Ol, 3 Methyl and General Allenols

Transformations Involving the Hydroxyl Group as a Reactive Site

The hydroxyl group in allenols can act as a leaving group, a nucleophile, or a directing group, leading to a variety of reaction pathways. Its reactivity is often enhanced because allenols can be considered π-activated alcohols, where the adjacent allenic system stabilizes reactive intermediates.

Elimination Processes Leading to Diene and Enyne Skeletons

The hydroxyl group of an alcohol is inherently a poor leaving group. For an elimination reaction to occur, the hydroxyl must first be converted into a better leaving group, a process typically achieved under acidic conditions. libretexts.orglibretexts.org Protonation of the hydroxyl group by a strong acid forms an oxonium ion, creating a neutral water molecule as the leaving group. libretexts.orgyoutube.com

Once activated, the allenol can undergo elimination via E1 or E2 mechanisms to yield diene or enyne products. masterorganicchemistry.comyoutube.com In an E1 pathway, the departure of the water molecule generates a carbocation, which is stabilized by the adjacent π-system of the allene (B1206475). A subsequent deprotonation from an adjacent carbon atom forms a new π-bond, leading to a conjugated enyne or a cross-conjugated diene. In an E2 mechanism, a base removes a proton concurrently with the departure of the leaving group. masterorganicchemistry.com

Starting Allenol Conditions Major Product Type Mechanism
3,4-Pentadien-1-ol, 3-methyl-H₂SO₄, Heat3-Methyl-1,3-pentadieneE1
4,5-Hexadien-3-olTsOH, Heat2,4-Hexadiene (E/Z mixture)E1/E2
1,2-Butadien-4-olH₃PO₄, Heat1-Buten-3-yne (Enyne)E1

Nucleophilic Attack on the Central Allenic Carbon: SN2'-Type Reactivity

The SN2' reaction is a type of nucleophilic substitution where the nucleophile attacks at the terminus of a π-system (in this case, the central carbon of the allene), causing the leaving group to depart from the other end of the system with a concurrent shift of the double bond. This concerted mechanism proceeds with a "backside" attack relative to the leaving group, leading to inversion of configuration if the substrate is chiral. chemistrysteps.commasterorganicchemistry.com

In allenols, after activation of the hydroxyl group, a nucleophile can attack the sp-hybridized central carbon of the allene. This attack is stereospecific and results in the formation of a new substituted allene. This pathway is a key method for introducing a variety of functional groups into the allene skeleton.

Allenol Derivative Nucleophile Product
Mesylate of 3,4-Pentadien-1-olCuprate (R₂CuLi)Alkyl-substituted allene
Tosylate of 4,5-Hexadien-3-olIodide (I⁻)3-Iodo-4,5-hexadiene
Protonated 3,4-Pentadien-1-olChloride (Cl⁻)1-Chloro-3,4-pentadiene

Pericyclic Rearrangement Pathways (e.g., 1,3-Migrations)

Pericyclic reactions are concerted processes that occur via a cyclic transition state. libretexts.org Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a σ-bond across a π-electron system. wikipedia.org Allenols can undergo such rearrangements, with nih.govcsic.es-sigmatropic shifts being a notable pathway.

A thermal nih.govcsic.es-hydrogen shift in an allenol is symmetry-forbidden if it proceeds suprafacially (on the same face of the π-system) but is allowed antarafacially (on opposite faces), though the latter is often geometrically impossible for small systems. wikipedia.orgstereoelectronics.org However, photochemical nih.govcsic.es-hydrogen shifts are symmetry-allowed to proceed suprafacially. libretexts.orgstereoelectronics.org For migrating alkyl groups, a thermal nih.govcsic.es-shift can occur suprafacially if the migrating carbon undergoes an inversion of its stereochemistry. wikipedia.org These rearrangements can lead to isomeric allenols or other unsaturated alcohols. More complex csic.escsic.es-sigmatropic rearrangements, such as the Claisen rearrangement, are also possible if the allenol is part of a larger vinyl ether structure. libretexts.orgnih.gov

Rearrangement Type Conditions General Transformation
nih.govcsic.es-Hydrogen ShiftPhotochemical (UV light)Allenol isomerizes to a different allenol
nih.govcsic.es-Carbon ShiftThermal (Heat)Allenol rearranges to an isomeric structure, often with inversion at the migrating carbon
csic.escsic.es-Sigmatropic (Claisen)Thermal (Heat)An allenyl vinyl ether rearranges to a γ,δ-unsaturated ketone with an allene moiety

Cyclization-Dehydration Mechanisms Yielding Aromatic and Heteroaromatic Compounds

The hydroxyl group of an allenol can act as an internal nucleophile, attacking one of the double bonds of the allene moiety to form a cyclic intermediate. This intramolecular cyclization, often catalyzed by acid or a transition metal, can be followed by a dehydration step to yield stable aromatic or heteroaromatic compounds.

For example, an allenol can undergo a 5-exo-dig cyclization, where the hydroxyl oxygen attacks the central allene carbon to form a five-membered dihydrofuran ring. Subsequent acid-catalyzed dehydration and rearrangement can lead to the formation of a substituted furan (B31954). Similarly, cyclization onto the terminal carbon of the allene can lead to other heterocyclic or carbocyclic systems, which upon dehydration can aromatize.

Allenol Precursor Catalyst/Conditions Intermediate Final Aromatic Product
4,5-Hexadien-2-olH⁺ / HeatDihydrofuran derivative2,5-Dimethylfuran
1-Phenyl-3,4-pentadien-1-olAg⁺ or Au⁺Dihydropyran derivativeSubstituted Naphthalene
5-Amino-3,4-pentadien-1-olH⁺ / HeatDihydropyrrole derivativeSubstituted Pyrrole

Cycloaddition Reactions of 3,4-Pentadien-1-ol, 3-methyl- and Related Allenols

The allene functional group is an excellent participant in cycloaddition reactions due to its orthogonal π-bonds. csic.esrsc.org These reactions are powerful tools for constructing cyclic and polycyclic frameworks with high atom economy. Allenols can undergo cycloadditions where one of the allene's double bonds reacts with another π-system.

Intramolecular and Intermolecular [2+2] Cycloaddition Pathways

The [2+2] cycloaddition involves the reaction of two double bonds to form a four-membered cyclobutane (B1203170) ring. libretexts.org This reaction can be induced thermally, photochemically, or with metal catalysis. csic.esrsc.org While thermal [2+2] cycloadditions are formally forbidden by Woodward-Hoffmann rules for typical alkenes, they can occur with allenes, often at high temperatures, via a stepwise diradical mechanism. csic.es

Intermolecular [2+2] Cycloaddition: An allenol can react with an external alkene or alkyne to form a methylenecyclobutane (B73084) or methylenecyclobutene, respectively. These reactions have been achieved using thermal methods, microwave irradiation, or transition metal catalysis (e.g., gold catalysis), which can provide access to densely functionalized cyclobutane adducts. csic.esnih.gov

Intramolecular [2+2] Cycloaddition: When the allenol contains another unsaturated moiety (an alkene or alkyne) connected by a suitable tether, an intramolecular [2+2] cycloaddition can occur. This is a highly efficient method for constructing complex, fused, or bridged polycyclic systems. rsc.org For instance, 1-allenyl-2-propargyl-substituted cyclopentanol (B49286) derivatives have been shown to undergo facile intramolecular [2+2] cycloadditions under microwave irradiation to generate tricyclic 5-6-4 ring systems in high yield. nih.gov This process is often highly stereoselective, with the geometry of the starting material dictating the stereochemistry of the polycyclic product. nih.govrsc.org

Reaction Type Reactants Conditions Product Skeleton
Intermolecular3,4-Pentadien-1-ol + EtheneHigh Temperature / Thermal2-(2-Methylenecyclobutyl)ethanol
IntermolecularAllenamide + Vinyl EtherAuCl₃ CatalystDensely functionalized cyclobutane
Intramolecular1-Allenyl-2-ethynylcyclopentanolMicrowave, 200 °CFused tricyclic [5.6.4] system
IntramolecularAllene-Acryloylpiperidine (Allene-ACP)Thermal (Heat)Bicyclo[4.2.0] nitrogen heterocycle

Pauson-Khand Type [2+2+1] Cycloadditions Involving Allenes

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to construct an α,β-cyclopentenone, typically mediated by a metal-carbonyl catalyst. nih.govwikipedia.org In a significant variation, allenes can serve as the two-carbon component in place of the alkene, a process known as the allenic Pauson-Khand reaction (APKR). researchgate.net This reaction provides an efficient route to valuable cyclopentenone structures. nih.gov

Historically, the reaction was performed using stoichiometric amounts of dicobalt octacarbonyl, Co₂(CO)₈. nih.govwikipedia.org However, modern advancements have introduced a range of catalytic systems employing transition metals such as rhodium (Rh), molybdenum (Mo), iron (Fe), and others, which can offer improved reactivity and selectivity. wikipedia.orgorgsyn.org The choice of the metal catalyst is crucial as it can dictate which of the two double bonds of the allene participates in the cycloaddition. For instance, rhodium(I) catalysts generally afford complete selectivity for the distal (terminal) double bond of the allene. orgsyn.org Conversely, molybdenum hexacarbonyl, Mo(CO)₆, has been shown to favor reaction at the proximal (internal) double bond. wikipedia.orgorgsyn.org The rhodium(I)-catalyzed APKR is a particularly effective and redox-neutral method for synthesizing α-acyloxy cyclopentenones from allenyl acetates. nsf.gov

Table 1: Catalyst Influence on Regioselectivity in Allenic Pauson-Khand Reactions

Catalyst Preferred Allene Double Bond Reference
[Rh(CO)₂Cl]₂ Terminal orgsyn.org
Mo(CO)₆ Internal wikipedia.orgorgsyn.org
Co₂(CO)₈ Varies nih.gov

Transition Metal-Catalyzed Cycloadditions (e.g., Rh(I)-Catalyzed Intermolecular (5+2) Cycloadditions)

Transition metals, particularly rhodium(I), catalyze higher-order cycloadditions that serve as powerful methods for constructing medium-sized rings. pku.edu.cn A notable example is the intermolecular [5+2] cycloaddition between a vinylcyclopropane (B126155) (VCP), acting as a five-carbon synthon, and an allene. nih.govnih.gov This reaction provides an efficient pathway to seven-membered carbocyclic frameworks. pku.edu.cn

The success and efficiency of these Rh(I)-catalyzed cycloadditions are significantly influenced by the substitution pattern of the allene. nih.gov Research has shown, somewhat counterintuitively, that more sterically hindered allenes can lead to higher yields of the desired cycloadduct. nih.govacs.org For example, allenes bearing methyl substituents on the terminal double bond were found to be necessary to achieve efficient intermolecular [5+2] cycloaddition, whereas terminally unsubstituted allenes were much less effective. acs.org This "terminal methyl effect" is attributed to the suppression of a competing allene dimerization pathway. nih.govacs.org This side reaction can form a stable rhodium complex that effectively poisons the catalyst and halts the desired cycloaddition cycle. nih.govacs.org In reactions involving allene-ynes, the cycloaddition occurs with high selectivity at the terminal double bond of the allene moiety. acs.orgescholarship.org

Table 2: Effect of Allene Substitution on Rh(I)-Catalyzed (5+2) Cycloaddition Yields

Allene Substituent(s) Cycloaddition Product Yield Competing Dimerization Reference
Terminal Methyl Groups High Suppressed acs.org

Intramolecular Cycloisomerization Reactions

The intramolecular cyclization of allenols is a versatile strategy for the synthesis of heterocyclic compounds, with the outcome often dictated by the choice of catalyst and reaction conditions.

Gold-Catalyzed Cycloisomerization of Allenols to 2,5-Dihydrofurans

Gold catalysts are exceptionally effective at activating the π-systems of allenes, facilitating a variety of cyclization reactions to form C–O and C–C bonds. acs.org In the case of allenols, gold-catalyzed cycloisomerization provides a direct route to oxygen-containing heterocycles. The general mechanism involves the coordination of the gold catalyst to one of the double bonds of the allene, which renders it sufficiently electrophilic to undergo intramolecular attack by the pendant hydroxyl group. For α-allenols, this process typically proceeds via a 5-endo-trig cyclization pathway to furnish 2,5-dihydrofuran (B41785) derivatives. ucm.es This transformation is part of a broader class of powerful oxa- and carbocyclization reactions catalyzed by gold. acs.org

Solvent-Controlled Divergent Reactivity in Ag/Cu-Promoted Reactions (Cycloisomerization vs. Transposition)

The reactivity of allenols can be dramatically altered by subtle changes in reaction conditions, a principle clearly demonstrated in the Ag/Cu-promoted reactions of terminal α-allenols. ucm.esresearchgate.net A study revealed that the reaction outcome is entirely dependent on the choice of solvent. When the reaction is conducted in 1,2-dichloroethane (B1671644) (DCE), the α-allenol undergoes a clean 5-endo-trig oxycyclization to produce the corresponding 2,5-dihydrofuran as the sole product. ucm.esresearchgate.net The proposed mechanism for this transformation involves the initial coordination of the silver catalyst to the terminal double bond of the allene, which activates it towards nucleophilic attack by the alcohol. ucm.es

Remarkably, switching the solvent to acetonitrile (B52724) (CH₃CN) under the same catalytic conditions completely shuts down the cycloisomerization pathway. Instead, the reaction proceeds through a different mechanism to yield a 3-halo-3-alkenal as the only product. ucm.esresearchgate.net This solvent-controlled switching provides a powerful tool for achieving divergent synthesis, allowing for the selective preparation of two distinct and valuable product classes from a single starting material. ucm.es

Table 3: Solvent-Controlled Product Selectivity in Ag/Cu-Promoted Reactions of α-Allenols

Solvent Catalyst System Product Type Mechanism Reference
1,2-Dichloroethane (DCE) AgF / CuBr₂ 2,5-Dihydrofuran 5-endo-trig Oxycyclization ucm.esresearchgate.net

Carbonylation Reactions of Allenyl Alcohols

The incorporation of carbon monoxide into organic molecules is a fundamental transformation, and allenyl alcohols are excellent substrates for such reactions, leading to the formation of important heterocyclic structures.

Ruthenium-Catalyzed Cyclic Carbonylation for Lactone Formation (γ- and δ-Lactones)

Ruthenium complexes, particularly triruthenium dodecacarbonyl (Ru₃(CO)₁₂), have been identified as highly effective catalysts for the cyclic carbonylation of allenyl alcohols. acs.orgfigshare.com This intramolecular tandem reaction provides a direct and atom-economical method for synthesizing α,β-unsaturated γ- and δ-lactones. acs.orgnih.gov The reaction proceeds with high selectivity under mild conditions, typically at 100 °C under a carbon monoxide atmosphere of 5-10 atm. acs.org

The regioselectivity of the cyclization is controlled by the length of the carbon chain separating the hydroxyl group and the allene moiety. Allenyl alcohols with a two-carbon spacer (e.g., 4,5-hexadien-1-ol derivatives) undergo cyclization to form five-membered γ-lactones. acs.orgnih.gov When the spacer is extended to three carbons (e.g., 5,6-heptadien-1-ol (B14444136) derivatives), the reaction selectively produces six-membered δ-lactones in excellent yields. acs.orgnih.gov The methodology is robust and accommodates a wide variety of substitution patterns on the allenyl alcohol substrate. acs.org

Table 4: Ruthenium-Catalyzed Cyclocarbonylation of Allenyl Alcohols

Substrate Type Spacer Length Catalyst Product Yield Reference
4-Hydroxybuta-1,2-diene 2 carbons Ru₃(CO)₁₂ γ-Lactone High nih.gov
5-Hydroxypenta-1,2-diene 3 carbons Ru₃(CO)₁₂ δ-Lactone High nih.gov

Reactivity of (3-Methylpentadienyl)iron(1+) Cations Derived from 3,4-Pentadien-1-ol, 3-methyl- Analogs

The reactivity of π-organometallic complexes provides a powerful tool in organic synthesis. Cations derived from analogs of 3,4-pentadien-1-ol, 3-methyl-, specifically (3-methylpentadienyl)iron(1+) cations, exhibit versatile reactivity with nucleophiles. These cations are typically prepared via the acid-mediated dehydration of precursor alcohol complexes, such as (3-methyl-2,4-pentadien-1-ol)Fe(CO)₂L⁺ complexes. figshare.com The subsequent reaction with nucleophiles can proceed through distinct pathways, leading to different structural motifs, with the regioselectivity of the attack being a critical determinant of the final product. figshare.comacs.org

A key feature in the reactivity of (3-methylpentadienyl)Fe(CO)₃⁺ cations is the ability to control the regioselectivity of nucleophilic attack. acs.org Research has demonstrated that the association between the nucleophile and its counterion plays a decisive role in directing the attack to one of two electrophilic sites on the pentadienyl ligand: the terminal carbon (C1) or the internal carbon (C2). acs.orgnih.gov

Specifically, when using stabilized nucleophiles like malonates, the choice of the metal counterion dictates the reaction pathway. acs.orgmarquette.edu

C1 Attack: The use of strongly associated ion pairs, such as lithium dimethyl malonate, directs the nucleophile to attack the terminal carbon (C1) of the pentadienyl ligand. acs.orgnih.gov

C2 Attack: Conversely, employing highly dissociated ion pairs, like sodium dimethyl malonate or lithium dimethyl malonate in the presence of a crown ether (e.g., 12-crown-4), favors nucleophilic attack at the internal C2 carbon. acs.orgnih.gov

This counterion-dependent regioselectivity allows for the selective synthesis of different molecular skeletons from a common electrophilic precursor. acs.org

Table 1: Counterion Control of Regioselectivity in Nucleophilic Attack on (3-Methylpentadienyl)Fe(CO)₃⁺ Cation (1a)
NucleophileCounterion/AdditivePredominant Site of AttackResulting Product TypeReference
Dimethyl MalonateLi⁺C1 (Terminal)(1,3Z-diene)iron Complex acs.orgnih.gov
Dimethyl MalonateNa⁺C2 (Internal)Cyclohexenone acs.orgnih.gov
Dimethyl MalonateLi⁺ / 12-crown-4C2 (Internal)Cyclohexenone acs.org
Methyl DimethylmalonateLi⁺C1 (Terminal)(1,3Z-diene)iron Complex acs.org
Methyl DimethylmalonateNa⁺C2 (Internal)Cyclohexenone acs.org

When nucleophilic attack occurs at the C1 terminus of the (3-methylpentadienyl)iron(1+) cation, the direct result is the formation of a neutral (3-methyl-1,3Z-diene)iron complex. figshare.comacs.org This pathway is favored by the use of strongly associated nucleophile-counterion pairs, such as lithium malonates. nih.gov The reaction proceeds with the nucleophile adding to the face of the pentadienyl ligand opposite to the iron metal center. acs.org This addition generates a stable diene complex where the iron moiety remains coordinated to the newly formed diene ligand. marquette.edu This method provides a direct route to functionalized 1,3Z-diene iron complexes, which are valuable intermediates in organic synthesis. acs.org

In contrast to the formation of diene complexes, nucleophilic attack at the internal C2 carbon of the (3-methylpentadienyl)Fe(CO)₃⁺ cation initiates a cascade sequence that culminates in the formation of 3-methyl-4-substituted cyclohexenones. figshare.com This outcome is predominant when stabilized nucleophiles with highly dissociated counterions (e.g., Na⁺) are used. figshare.comacs.org

The mechanism proceeds as follows:

Initial Attack: The nucleophile adds to the internal C2 position of the pentadienyl ligand.

Carbon Monoxide Insertion: The initial adduct undergoes a subsequent migratory insertion of a coordinated carbon monoxide (CO) ligand.

Reductive Elimination: The process concludes with a reductive elimination step, which forms the six-membered ring and liberates the iron metal, yielding the final cyclohexenone product. figshare.com

This reaction pathway is not limited to malonate anions; other stabilized nucleophiles can also participate in this transformation to generate a variety of 4,5-disubstituted cyclohexenones. acs.org The reaction can proceed with excellent diastereocontrol, particularly with chiral nucleophiles, to afford a single diastereomeric cyclohexenone. figshare.comacs.org

Nazarov Cyclization of 1,4-Pentadien-3-ols for Polycyclic Systems

Beyond the chemistry of their iron complexes, allenic alcohols and their isomers, such as 1,4-pentadien-3-ols, serve as valuable precursors for constructing complex cyclic systems. The Nazarov cyclization, a powerful method for synthesizing cyclopentenones, is traditionally initiated from divinyl ketones. wikipedia.org However, modern variants have expanded the scope of this reaction to other substrates, including 1,4-pentadien-3-ols. organicreactions.org

A significant development is the Lewis acid-catalyzed intramolecular interrupted Nazarov cyclization of 1,4-pentadien-3-ols. nih.govsemanticscholar.org This strategy has been successfully employed to prepare intricate polycyclic systems, such as substituted cyclopenta[b]indoles and spiro[indene-1,4'-quinolines]. nih.govfao.org

The reaction is typically catalyzed by a Lewis acid like iron(III) bromide (FeBr₃) and proceeds through a sequence of steps:

Cation Formation: The Lewis acid activates the alcohol, facilitating the formation of a pentadienyl cation. wikipedia.org

4π-Electrocyclization: The cation undergoes a conrotatory 4π-electrocyclic ring closure to form an oxyallyl cation intermediate. wikipedia.org

Nucleophilic Trapping: Instead of the standard elimination, the cyclized intermediate is "interrupted" by an intramolecular nucleophilic attack, often by an appended amine or aromatic group.

Isomerization: A final isomerization step yields the stable polycyclic aromatic product.

This methodology provides a highly efficient route to complex heterocyclic structures with good yields and high diastereoselectivity and regioselectivity. nih.govfao.org

Despite a comprehensive search for scientific literature, detailed research findings specifically focusing on the stereochemical control and asymmetric induction in the chemistry of "3,4-Pentadien-1-ol, 3-methyl-" are not available. The existing body of chemical research does not provide the specific examples, detailed data, or in-depth studies required to thoroughly address the outlined topics for this particular compound.

General principles of stereochemistry in allenes, including axial chirality, and methodologies for diastereoselective reactions and asymmetric catalysis are well-established in organic chemistry. However, the application and detailed investigation of these principles specifically for "3,4-Pentadien-1-ol, 3-methyl-" have not been documented in the accessible scientific literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the requested outline and focuses solely on "3,4-Pentadien-1-ol, 3-methyl-".

Theoretical and Computational Chemistry of 3,4 Pentadien 1 Ol, 3 Methyl and Allenols

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involving allenols. nih.govrsc.org These studies allow for the detailed mapping of reaction pathways, identification of transient intermediates, and characterization of transition states, which are crucial for understanding reaction kinetics and outcomes. acs.org

For instance, DFT calculations have been employed to explore the mechanisms of metal-catalyzed reactions of allenols. In rhodium-catalyzed reactions, computational studies have revealed the energy profiles for transformations involving allenol substrates, detailing the bond lengths and relative free energies of intermediates and transition states. researchgate.net These calculations can explain observed chemoselectivity, such as why reactions yield different products depending on the substituents on other reactants. researchgate.net Similarly, the mechanisms of gold-, palladium-, and lanthanum-catalyzed oxycyclization reactions of γ-allenols have been computationally explored at the DFT level. nih.gov By calculating the energies of reaction intermediates and transition states for various possible pathways, researchers can corroborate and explain experimentally observed regioselectivity. nih.gov

Combined theoretical and experimental studies have also shed light on the reaction mechanisms of enzymes like allene (B1206475) oxide synthase (AOS). nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can map the entire reaction pathway and investigate the effects of specific amino acid residues on the reaction outcome, explaining how a single mutation can switch the product distribution. nih.gov

Table 1: Key Applications of QM Studies in Allenol Reaction Mechanisms

Application Area Computational Method Insights Gained
Metal-Catalyzed Cyclizations DFT (e.g., B3LYP-D3) Elucidation of reaction energy profiles, rationalization of chemo- and regioselectivity. nih.govresearchgate.net
Enzymatic Transformations QM/MM Mapping of catalytic cycles, understanding the role of active site residues in determining reaction pathways. nih.gov

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding with Water)

The three-dimensional structure and intermolecular forces of allenols significantly influence their physical properties and reactivity. Conformational analysis, the study of different spatial arrangements of a molecule, is a key area where computational methods provide essential insights. libretexts.org

Computational studies on various organic molecules, including those with hydroxyl groups, have been carried out using methods like B3LYP. researchgate.net These studies involve plotting potential energy surfaces to identify minimum energy structures (stable conformers) and transition states between them. researchgate.net For molecules with hydroxyl and other functional groups, the possibility of intramolecular hydrogen bonding is a critical factor in determining the most stable conformation. researchgate.net

Intermolecular interactions, especially hydrogen bonding with solvents like water, are vital for understanding the behavior of allenols in solution. chemrxiv.org Ab initio molecular dynamics simulations have been used to investigate the specifics of hydrogen bonding in water, revealing details about bond lifetimes and network structures. nih.govrsc.org Computational studies show that the inclusion of quantum effects, such as zero-point energy, can lead to a stronger hydrogen bond in water compared to classical simulations. aps.org The interaction between an organic molecule and water clusters can be modeled to calculate binding energies, showing that the most stable complexes often involve a combination of a strong hydrogen bond and secondary interactions. chemrxiv.org This understanding is crucial for predicting how the aqueous environment influences the reactivity and reaction pathways of allenols. acs.org

Table 2: Computational Approaches to Allenol Conformation and Interactions

Area of Study Computational Technique Key Findings
Conformational Preferences Potential Energy Surface (PES) Scanning (e.g., using DFT) Identification of stable conformers and rotational barriers, assessing the influence of intramolecular hydrogen bonds. researchgate.netunicamp.br
Intermolecular Hydrogen Bonding Quantum Chemical Computations, Ab Initio Molecular Dynamics (AIMD) Calculation of binding energies with water clusters, determination of hydrogen bond lifetimes and dynamics. chemrxiv.orgrsc.org

Electronic Structure Calculations: Frontier Molecular Orbitals and Molecular Electrostatic Potentials

The electronic structure of a molecule governs its reactivity. Computational chemistry provides tools to visualize and quantify this structure, offering predictive power. rsc.org Key concepts include Frontier Molecular Orbital (FMO) theory and the analysis of Molecular Electrostatic Potentials (MEPs).

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are central to chemical reactions. taylorandfrancis.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org For allenes, quantum-chemical computations confirm that the FMOs are comprised of p-orbitals, but with a unique helical topology due to the cumulative double bonds. researchgate.net This helical nature is a key feature of the allene electronic structure. The energy levels of the HOMO and LUMO can indicate the tendency of the molecule to donate or accept electrons, respectively, providing a basis for predicting reactivity. taylorandfrancis.com

The Molecular Electrostatic Potential (MEP) is another valuable tool. It maps the electrostatic potential onto the electron density surface of a molecule, visually indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net For a molecule like 3,4-pentadien-1-ol, 3-methyl-, the MEP would show a negative potential around the oxygen atom of the hydroxyl group and the π-systems of the allene, highlighting these as likely sites for interaction with electrophiles.

Table 3: Electronic Structure Descriptors for Allenols

Descriptor Definition Relevance to Reactivity
HOMO Highest Occupied Molecular Orbital Represents the ability to donate electrons; nucleophilic sites. wikipedia.org
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept electrons; electrophilic sites. wikipedia.org

| MEP | Molecular Electrostatic Potential | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity through Computational Models

Computational models have become indispensable tools for predicting the outcomes of organic reactions, including their reactivity, regioselectivity, and stereoselectivity. rsc.orgrsc.org These predictions can guide synthetic efforts, saving time and resources.

For allenols, which possess multiple reactive sites, predicting regioselectivity is crucial. nih.gov DFT calculations have been successfully used to predict the regioselectivity of metal-catalyzed functionalizations of γ-allenols. nih.gov By comparing the calculated energy barriers for different reaction pathways, researchers can determine the most likely product, with theoretical predictions often showing excellent agreement with experimental observations. nih.gov Similarly, computational studies can explain reversals in regioselectivity under different reaction conditions. nih.gov

Stereoselectivity can also be predicted with high accuracy. For reactions involving chiral catalysts, computational models can be used to build and compare the transition state structures leading to different stereoisomers. The energy difference between these transition states allows for the prediction of the enantiomeric or diastereomeric excess, which often aligns well with experimental results. acs.org Machine learning is an emerging approach that uses data from known reactions to train models that can predict outcomes for new substrates and conditions, offering a complementary tool to traditional quantum mechanical calculations. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net

Exploration of Energy Profiles and Thermodynamic Considerations of Allenol Transformations

Understanding the energy landscape of a reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction energy profiles, mapping the energy changes as reactants are converted into products via transition states and intermediates. researchgate.net

DFT calculations are frequently used to compute the reaction profiles for transformations involving allenols. For example, the energy profile for the rhodium-catalyzed reaction of an allenol with a rhodium-carbene was computed, showing the relative free energies (ΔG) in kcal/mol for each step of the transformation. researchgate.net This type of analysis reveals the rate-determining step of the reaction and provides a quantitative basis for understanding reaction kinetics.

Table 4: Energetic and Thermodynamic Data from Computational Studies

Transformation Type Computational Approach Information Obtained
Catalytic Cyclization DFT (Free Energy Calculation) Step-by-step reaction energy profile, identification of intermediates and transition states, rate-determining step. researchgate.net
Isomerization CBS-QB3, DFT Relative thermodynamic stabilities of isomers (e.g., internal vs. terminal alkenes), reaction endo/exothermicity. acs.org

Advanced Analytical Techniques for Structural Elucidation and Characterization of 3,4 Pentadien 1 Ol, 3 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

For ¹H NMR, the protons of the terminal allenic carbons (=CH₂) would be expected to resonate in the vinyl region, typically between 4.5 and 5.5 ppm. The protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) would likely appear in the range of 3.5 to 4.5 ppm, deshielded by the electronegative oxygen atom. The methyl group protons (-CH₃) attached to the central allenic carbon would produce a singlet, likely in the vinylic methyl region around 1.7-2.0 ppm. The hydroxyl proton (-OH) signal can vary in chemical shift and may appear as a broad singlet.

In the ¹³C NMR spectrum, the central sp-hybridized carbon of the allene (B1206475) moiety (C=C=C) is characteristically found significantly downfield, often above 200 ppm. The terminal sp²-hybridized carbons of the allene would resonate in the typical alkene region, approximately between 75 and 95 ppm. The carbon of the methylene group attached to the hydroxyl function (-CH₂OH) would be expected in the 60-70 ppm range. The methyl carbon (-CH₃) would appear in the aliphatic region, likely between 10 and 20 ppm.

Hypothetical ¹H NMR Data for 3,4-Pentadien-1-ol, 3-methyl-

Functional Group Predicted Chemical Shift (ppm) Multiplicity
=CH₂ 4.5 - 5.5 Multiplet
-CH₂OH 3.5 - 4.5 Triplet
-CH₂-C= 2.2 - 2.5 Multiplet
-CH₃ 1.7 - 2.0 Singlet

Hypothetical ¹³C NMR Data for 3,4-Pentadien-1-ol, 3-methyl-

Carbon Atom Predicted Chemical Shift (ppm)
C=C =C >200
C =C=C 75 - 95
-C H₂OH 60 - 70
-C H₂-C= 30 - 40

Advanced 2D NMR Techniques (e.g., Pure Shift Methods) for Resolving Structural Ambiguities

In instances of spectral overlap, which can be common in complex molecules, advanced 2D NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, between the -CH₂OH and the adjacent methylene group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This would be crucial in confirming the connectivity of the methyl group to the central allenic carbon and the placement of the hydroxyl group.

For highly complex spectra where even 2D techniques may not provide full resolution, "pure shift" NMR methods can be invaluable. rsc.orgacs.org These techniques computationally remove the effects of proton-proton coupling, collapsing multiplets into singlets and significantly enhancing spectral resolution. acs.org This would be particularly beneficial in precisely determining the chemical shifts of the allenic protons in 3,4-Pentadien-1-ol, 3-methyl-.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. For 3,4-Pentadien-1-ol, 3-methyl- (C₆H₁₀O), HRMS would be able to distinguish its exact mass from other isobaric compounds, thus confirming its elemental composition with high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS and GCxGC-MS) for Purity Assessment and By-product Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method would be used to assess the purity of a 3,4-Pentadien-1-ol, 3-methyl- sample and to identify any impurities or by-products from its synthesis. The fragmentation pattern produced by electron ionization (EI) in the mass spectrometer provides a molecular fingerprint that can be compared to spectral libraries for identification. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.

For complex mixtures containing multiple isomers of C₆H₁₀O, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers superior separation power. doi.org By employing two columns with different stationary phases, GCxGC can resolve compounds that co-elute in a single-dimension GC separation, allowing for more accurate identification and quantification of isomers and impurities.

Expected Mass Spectrometry Fragmentation for 3,4-Pentadien-1-ol, 3-methyl-

m/z Value Possible Fragment
98 [M]⁺ (Molecular Ion)
83 [M - CH₃]⁺
80 [M - H₂O]⁺

Ion-Spray Mass Spectrometry for Molecular Characterization

Ion-spray mass spectrometry, a soft ionization technique, is particularly useful for the analysis of thermally labile or polar molecules. This method would generate protonated molecules [M+H]⁺ of 3,4-Pentadien-1-ol, 3-methyl-, allowing for the confirmation of its molecular weight with minimal fragmentation. This technique can be especially advantageous when analyzing crude reaction mixtures or for online reaction monitoring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is generated. For 3,4-Pentadien-1-ol, 3-methyl-, the FTIR spectrum is characterized by absorption bands corresponding to its key structural features: the hydroxyl group (-OH), the allenic group (C=C=C), and the carbon-oxygen single bond (C-O).

The presence of the hydroxyl group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, which arises from the O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding. The allenic moiety, a unique feature of this molecule, gives rise to a characteristic, sharp absorption band around 1950 cm⁻¹ due to the asymmetric stretching of the cumulative double bonds (C=C=C). The C-O stretching vibration of the primary alcohol is expected to appear in the 1050-1150 cm⁻¹ region. Additional peaks corresponding to C-H stretching and bending vibrations from the methyl and methylene groups are also present.

Table 1: Characteristic FTIR Absorption Bands for 3,4-Pentadien-1-ol, 3-methyl-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Allene (C=C=C)Asymmetric C=C=C Stretch~1950Medium, Sharp
Alkyl (C-H)C-H Stretch2850 - 3000Medium to Strong
Alcohol (C-O)C-O Stretch1050 - 1150Strong

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and stereochemistry. However, its application is contingent upon the ability to grow a high-quality single crystal of the substance under investigation.

For 3,4-Pentadien-1-ol, 3-methyl-, there is a notable absence of published data from X-ray crystallographic studies in scientific literature. This is primarily because the compound exists as a liquid at standard temperature and pressure, which precludes direct analysis by this solid-state technique. While it is theoretically possible to form a crystalline derivative or to attempt crystallization at very low temperatures, such studies have not been reported. Consequently, the solid-state molecular structure of 3,4-Pentadien-1-ol, 3-methyl- has not been determined using this method.

Chromatographic Methods for Separation and Purity Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like 3,4-Pentadien-1-ol, 3-methyl-, chromatographic methods are indispensable for its isolation from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. For a moderately polar compound such as 3,4-Pentadien-1-ol, 3-methyl-, reversed-phase HPLC (RP-HPLC) would be the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. While specific application notes for 3,4-Pentadien-1-ol, 3-methyl- are scarce, a general methodology can be proposed based on its chemical properties.

Table 2: Representative HPLC Parameters for Analysis of 3,4-Pentadien-1-ol, 3-methyl-

ParameterSpecificationPurpose
Mode Reversed-Phase (RP)Suitable for moderately polar analytes.
Column C18 (Octadecylsilane)Provides a nonpolar stationary phase for hydrophobic interactions.
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water gradientA polar mobile phase to elute the compound. A gradient allows for efficient separation of impurities with different polarities.
Detector Refractive Index (RI) or UV-Vis (at low wavelength)RI detection is universal for compounds without a strong chromophore. UV detection may be possible at low wavelengths (~200-210 nm).
Flow Rate 1.0 mL/minA typical analytical flow rate for standard HPLC columns.

Gas Chromatography (GC)

Gas Chromatography (GC) is the premier analytical technique for separating and analyzing volatile and thermally stable compounds. nih.govnih.gov Given that 3,4-Pentadien-1-ol, 3-methyl- is a volatile liquid, GC is an ideal method for its purity analysis and quantification. chromforum.orgresearchgate.net The compound is vaporized and injected into the head of a chromatographic column, where it is transported by an inert carrier gas. Separation occurs as the compound interacts with the stationary phase lining the column.

The choice of the stationary phase is critical; for an alcohol, a polar column (e.g., with a wax or polyethylene (B3416737) glycol stationary phase) is often preferred to achieve good peak shape and resolution from other components. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on mass-to-charge ratio and fragmentation patterns. morressier.comresearchgate.net

Table 3: Typical Gas Chromatography (GC) Conditions for 3,4-Pentadien-1-ol, 3-methyl- Analysis

ParameterSpecificationRationale
Column Polar capillary column (e.g., DB-WAX, HP-INNOWax)Provides good separation for polar analytes like alcohols.
Carrier Gas Helium or HydrogenInert mobile phase to carry the analyte through the column.
Inlet Temperature ~250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Temperature gradient (e.g., 50 °C to 220 °C)Allows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides sensitive, universal detection for hydrocarbons. MS provides structural information and positive identification.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution. iupac.org The stationary phase consists of a porous material; larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores, resulting in a longer retention time. lcms.cz

This technique is primarily employed for the analysis of high-molecular-weight species such as synthetic polymers and macromolecules. lcms.cz 3,4-Pentadien-1-ol, 3-methyl-, is a small molecule with a low molecular weight (98.14 g/mol ). Therefore, GPC is not a suitable or effective method for its separation or purity analysis. The resolution of GPC in the low molecular weight range is insufficient to separate it from common solvents or similarly sized impurities. For small molecules, other chromatographic techniques like HPLC and GC offer vastly superior resolution and are the standard methods of choice. researchgate.net

Synthetic Applications of 3,4 Pentadien 1 Ol, 3 Methyl As a Versatile Chemical Building Block

Utility in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in 3-methyl-1,4-pentadien-3-ol makes it an important intermediate in the synthesis of larger, more complex organic molecules. Its framework can be incorporated into elaborate structures, particularly in the field of natural product synthesis.

Precursor/IntermediateComplex Molecule TargetSignificance
1-(3-oxo-2,6,6-trimethyl-1-cyclohexen-1-yl)-3-methyl-1,4-pentadien-3-olCanthaxanthinA high-value carotenoid pigment used in food and animal feed industries. google.com
Homoallenic alcohols (structural isomers)Diverse complex moleculesServe as versatile intermediates due to their consecutive double bonds and nucleophilic center. nih.gov

Construction of Carbocyclic and Heterocyclic Ring Systems

The unsaturated nature of 3-methyl-1,4-pentadien-3-ol and its isomers provides a platform for various cyclization reactions to form both carbocyclic (all-carbon) and heterocyclic (containing non-carbon atoms) ring systems. While direct cyclization examples for this specific molecule are not extensively documented, the reactivity of closely related allenic alcohols demonstrates the potential of this structural class.

Allenyl alcohols can be efficiently converted into heterocyclic compounds. For instance, these precursors can undergo silver-mediated cyclization to produce highly substituted dihydrofurans with excellent stereoselectivity. nih.gov Additionally, enzymatic processes offer a green chemistry approach to ring formation. Chloroperoxidase enzymes can catalyze the halocyclization of allenic alcohols and carboxylates to yield functionalized furan (B31954) and pyran heterocycles, which are valuable synthetic scaffolds. researchgate.netresearchgate.net

For the construction of carbocyclic rings, non-enzymatic methyltransfer–cyclization reactions represent a modern strategy for transforming alkenes into cyclic structures. nih.govresearchgate.net This type of reaction, which uses a methylating agent to initiate cyclization, could potentially be applied to diene systems like 3-methyl-1,4-pentadien-3-ol to build functionalized carbocycles. nih.govresearchgate.net

Precursor TypeRing System FormedReaction Type
Allenyl AlcoholsDihydrofuransSilver-mediated cyclization. nih.gov
Allenyl AlcoholsFurans and Pyrans (Heterocyclic)Enzymatic halocyclization. researchgate.netresearchgate.net
Alkenes (General)Substituted CarbocyclesNon-enzymatic methylcyclization. nih.govresearchgate.net

Precursor for Advanced Organic Intermediates in Fine Chemical Synthesis

In addition to its direct incorporation into complex final products, 3-methyl-1,4-pentadien-3-ol and its analogs serve as starting materials for other valuable, advanced organic intermediates used in fine chemical synthesis.

As previously noted, the compound is a building block for 1-(3-oxo-2,6,6-trimethyl-1-cyclohexen-1-yl)-3-methyl-1,4-pentadien-3-ol, which is itself a critical intermediate in the multi-step synthesis of canthaxanthin. google.com

Furthermore, a structurally similar compound, 3-methyl-1,4-pentadiyne-3-ol, can be rearranged to form 3-methyl-2-penten-4-ynal. mdpi.com This transformation is significant because 3-methyl-2-penten-4-ynal is an important C6 building block for the synthesis of Vitamin A and other carotenoids. mdpi.com The reaction, often catalyzed by perrhenate (B82622) compounds, converts the tertiary alkynyl alcohol into an α,β-unsaturated aldehyde, a functional group arrangement that is highly useful for subsequent carbon-carbon bond-forming reactions. mdpi.com This demonstrates how simple C6 precursors from this family can be transformed into more advanced intermediates for the synthesis of essential vitamins and natural products. mdpi.com

Starting MaterialAdvanced IntermediateApplication in Fine Chemical Synthesis
3-methyl-1,4-pentadien-3-ol framework1-(3-oxo-2,6,6-trimethyl-1-cyclohexen-1-yl)-3-methyl-1,4-pentadien-3-olKey intermediate for the industrial synthesis of canthaxanthin. google.com
3-methyl-1,4-pentadiyne-3-ol (analog)3-methyl-2-penten-4-ynalC6 building block for the synthesis of Vitamin A and other carotenoids. mdpi.com

Future Directions and Emerging Research Avenues in 3,4 Pentadien 1 Ol, 3 Methyl Chemistry

Development of Novel Catalytic Systems for Highly Selective and Sustainable Transformations

The future of synthetic chemistry involving 3,4-pentadien-1-ol, 3-methyl- lies heavily in the development of sophisticated catalytic systems that can control the regio-, diastereo-, and enantioselectivity of its transformations. The inherent reactivity of the allene (B1206475) and the presence of a hydroxyl group offer multiple sites for catalytic activation.

Current research on simpler allenic alcohols has demonstrated the utility of various transition metals. For instance, ruthenium catalysts have been effectively employed for the cycloisomerization of α-allenic alcohols to 2,3-dihydrofurans. nih.govresearchgate.net Future work on 3,4-pentadien-1-ol, 3-methyl- could explore similar ruthenium-catalyzed pathways, potentially leading to highly substituted dihydrofuran derivatives. The methyl group at the C3 position is expected to influence the stereochemical outcome of such cyclizations, a parameter that can be fine-tuned by ligand design.

Gold and palladium catalysts are also at the forefront of allene chemistry. Gold catalysts, in particular, are known for their ability to activate the allene moiety towards nucleophilic attack. This could be exploited for intramolecular reactions, where the hydroxyl group of 3,4-pentadien-1-ol, 3-methyl- acts as an internal nucleophile, or for intermolecular additions of various nucleophiles. Palladium catalysis, on the other hand, opens avenues for cross-coupling reactions and cascade processes.

Beyond transition metal catalysis, biocatalysis and organocatalysis are emerging as powerful tools for sustainable synthesis. Enzymes, such as lipases and haloperoxidases, have shown promise in the kinetic resolution and halocyclization of allenic alcohols. rsc.org The application of such enzymatic systems to 3,4-pentadien-1-ol, 3-methyl- could provide access to enantiomerically pure products, which are highly valuable in medicinal chemistry and materials science.

Catalyst TypePotential Transformation of 3,4-Pentadien-1-ol, 3-methyl-Key Advantages
Ruthenium ComplexesCycloisomerization to substituted dihydrofuransHigh efficiency and potential for enantioselectivity. nih.gov
Gold ComplexesIntramolecular cyclization, intermolecular nucleophilic additionsMild reaction conditions and unique reactivity with allenes.
Palladium ComplexesCross-coupling reactions, cascade cyclizationsVersatility in C-C and C-heteroatom bond formation.
Biocatalysts (e.g., Lipases, Haloperoxidases)Enantioselective acylation, stereoselective halocyclizationHigh selectivity, mild and environmentally friendly conditions. rsc.org
OrganocatalystsAsymmetric additions and cyclizationsMetal-free, often highly enantioselective.

Exploration of New Reaction Manifolds and Cascade Processes for Enhanced Synthetic Efficiency

The development of novel reaction manifolds and cascade processes is a key strategy to increase synthetic efficiency by minimizing the number of synthetic steps, purification procedures, and waste generation. The multifunctional nature of 3,4-pentadien-1-ol, 3-methyl- makes it an ideal substrate for the design of such elegant and atom-economical transformations.

Cascade reactions initiated by the oxidation of the alcohol functionality are a particularly promising area. researchgate.net For example, a mild oxidation of the tertiary alcohol in 3,4-pentadien-1-ol, 3-methyl- could generate a reactive intermediate that subsequently undergoes an intramolecular reaction involving the allene. This could lead to the formation of complex polycyclic structures in a single step. Ruthenium complexes have been shown to be effective catalysts for cascade conversions of propargyl alcohols, a class of compounds structurally related to allenols, highlighting the potential for similar transformations with 3,4-pentadien-1-ol, 3-methyl-. nih.govuni-halle.de

Furthermore, the allene unit can participate in a variety of pericyclic reactions, such as Diels-Alder and ene reactions. By carefully choosing the reaction partners and conditions, it should be possible to design cascade sequences that start with a cycloaddition to one of the double bonds of the allene, followed by a subsequent transformation of the alcohol or the newly formed ring system.

Another exciting frontier is the exploration of radical-mediated reactions. The generation of a radical at a position α to the hydroxyl group or on the allene itself could trigger a cascade of events, leading to the formation of intricate molecular architectures. The development of photoredox catalysis provides a mild and efficient way to initiate such radical cascades.

Reaction TypePotential Outcome with 3,4-Pentadien-1-ol, 3-methyl-Significance
Oxidation-Initiated CascadesFormation of complex polycyclic ketones or lactones.High step-economy and access to complex scaffolds. researchgate.net
Pericyclic CascadesSynthesis of bicyclic and polycyclic systems.Predictable stereochemical outcomes based on orbital symmetry rules.
Radical Cyclizations/CascadesFormation of functionalized carbocycles and heterocycles.Access to unique and otherwise difficult-to-synthesize structures.
Metal-Catalyzed CycloadditionsDiverse heterocyclic and carbocyclic frameworks.High degree of control over regioselectivity and stereoselectivity. mdpi.com

Computational Design of Novel Allenol-Based Architectures with Tuned Reactivity

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new reactions and applications for 3,4-Pentadien-1-ol, 3-methyl- and related allenol architectures. Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, predict the feasibility of new transformations, and guide the design of catalysts and substrates with desired reactivity.

One of the key challenges in allene chemistry is controlling the reactivity of the two orthogonal double bonds. Computational studies can be employed to understand how the methyl group and the hydroxymethyl substituent in 3,4-pentadien-1-ol, 3-methyl- influence the electronic and steric properties of the allene system. This knowledge can then be used to predict which of the double bonds will be more reactive towards a given reagent and to design catalytic systems that can selectively target one over the other.

Furthermore, computational modeling can be used to design novel allenol-based architectures with tuned reactivity. By introducing different substituents on the allenic backbone or modifying the linker between the allene and the hydroxyl group, it is possible to create molecules that are pre-organized for specific cascade reactions or that exhibit unique electronic properties. For example, computational screening could identify substituents that lower the activation energy for a desired cyclization pathway while simultaneously disfavoring competing side reactions.

The synergy between computational prediction and experimental validation will be crucial for the rapid advancement of this field. For instance, theoretical calculations could predict the most promising ligands for a new enantioselective catalytic transformation, thereby significantly reducing the experimental effort required for catalyst optimization.

Computational ApproachApplication to 3,4-Pentadien-1-ol, 3-methyl- ChemistryExpected Impact
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of reaction barriers and selectivities.Rational design of experiments and catalysts.
Molecular Dynamics (MD) SimulationsUnderstanding the role of solvent and dynamic effects in catalysis.Optimization of reaction conditions for improved yield and selectivity.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions involving allenol substrates.Design of more efficient and selective biocatalysts.
Virtual ScreeningIn silico design of new allenol-based molecules with desired properties.Acceleration of the discovery of new functional molecules.

Q & A

Q. Basic

  • Storage : Store in a tightly sealed, original container in a cool, well-ventilated area away from heat sources and direct sunlight .
  • Incompatibilities : Avoid contact with strong acids/bases and static discharge; use non-sparking tools and grounding procedures .
  • PPE : Wear chemical goggles, protective gloves, and flame-resistant clothing. Use respiratory protection in poorly ventilated areas .
  • Emergency Measures : In case of fire, use alcohol-resistant foam or dry sand. For skin contact, wash thoroughly with water and seek medical attention if irritation persists .

What synthetic routes are commonly employed for the preparation of 3,4-Pentadien-1-ol, 3-methyl-?

Q. Basic

  • Hydrogenation of Acetylenic Precursors : Use Lindlar catalysts or ligand-modified palladium nanoparticles to selectively reduce triple bonds while avoiding over-reduction .
  • Allyl Rearrangements : Optimize reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity during rearrangements of propargyl alcohol derivatives .

How can researchers optimize reaction conditions to minimize undesired rearrangements during the hydrogenation of 3,4-Pentadien-1-ol derivatives?

Q. Advanced

  • Catalyst Selection : Ligand-modified Pd nanoparticles in continuous-flow systems enhance selectivity by restricting substrate access to active sites .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states and reduce side reactions.
  • Temperature Control : Lower temperatures (0–25°C) suppress thermal rearrangements while maintaining catalytic activity .

What methodologies are recommended for resolving contradictions in reported spectral data (e.g., NMR, IR) for 3,4-Pentadien-1-ol analogs?

Q. Advanced

  • Cross-Validation : Compare experimental IR/NMR data with standardized databases (e.g., NIST Chemistry WebBook) .
  • Computational Modeling : Use density functional theory (DFT) to simulate spectra and identify discrepancies arising from conformational isomers or solvent effects .

What purification techniques are most effective for isolating 3,4-Pentadien-1-ol, 3-methyl- from complex reaction mixtures?

Q. Basic

  • Distillation : Fractional distillation under reduced pressure is ideal for separating volatile components .
  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients to resolve polar byproducts .

How can computational modeling (e.g., DFT calculations) aid in predicting the regioselectivity of electrophilic additions to 3,4-Pentadien-1-ol systems?

Q. Advanced

  • Transition State Analysis : DFT calculations map energy barriers for competing pathways, identifying favored sites for electrophilic attack .
  • Orbital Interactions : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends in conjugated dienol systems .

What analytical techniques are critical for confirming the structural integrity of 3,4-Pentadien-1-ol, 3-methyl- after synthesis?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity and stereochemistry.
  • GC-MS : Detect trace impurities and verify molecular ion peaks .
  • IR Spectroscopy : Validate functional groups (e.g., -OH stretch at ~3300 cm⁻¹) against reference data .

What strategies should be employed to address discrepancies between experimental and theoretical (in silico) predictions of 3,4-Pentadien-1-ol’s physicochemical properties?

Q. Advanced

  • Parameter Refinement : Adjust computational models using experimental critical constants (e.g., vapor pressure, boiling point) from thermodynamic studies .
  • Error Analysis : Quantify systematic errors (e.g., solvent effects in DFT) by comparing calculated vs. observed partition coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.